

Molecular weight and formula of Ethyl 3-(4-chlorophenyl)propiolate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-(4-chlorophenyl)propiolate*

Cat. No.: B1361243

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-chlorophenyl)propiolate is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on the activities of structurally related molecules. While specific experimental data on this compound is limited in publicly available literature, this guide consolidates existing knowledge on analogous structures to provide a foundational resource for researchers.

Chemical and Physical Properties

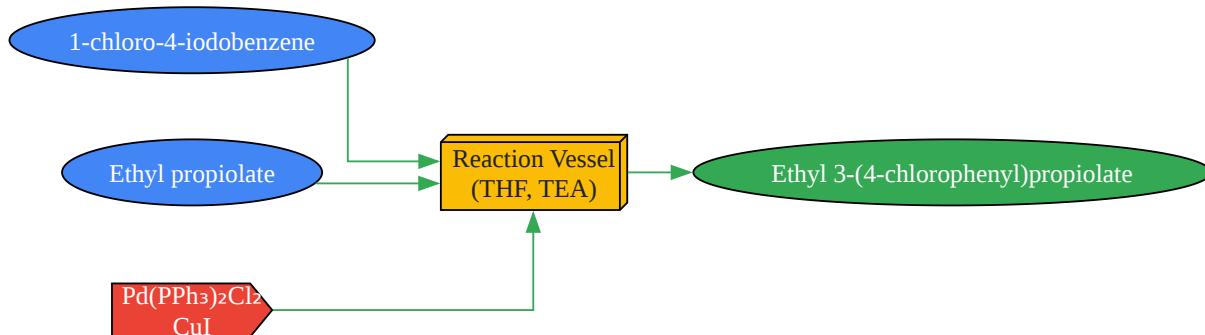
Ethyl 3-(4-chlorophenyl)propiolate, with the CAS number 20026-96-4, is characterized by a phenyl ring substituted with a chlorine atom and an ethyl propiolate functional group.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ ClO ₂	[1]
Molecular Weight	208.64 g/mol	[1]
IUPAC Name	ethyl 3-(4-chlorophenyl)prop-2-ynoate	[1]
Canonical SMILES	CCOC(=O)C#CC1=CC=C(C=C1)Cl	[1]
InChI Key	PSAMQLWFJMRMOG-UHFFFAOYSA-N	[1]

Synthesis Protocol

A likely synthetic route for **Ethyl 3-(4-chlorophenyl)propiolate** is the Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[\[2\]](#)[\[3\]](#)

Proposed Experimental Protocol: Sonogashira Coupling


This protocol is a standard procedure for the Sonogashira reaction and would require optimization for this specific substrate combination.

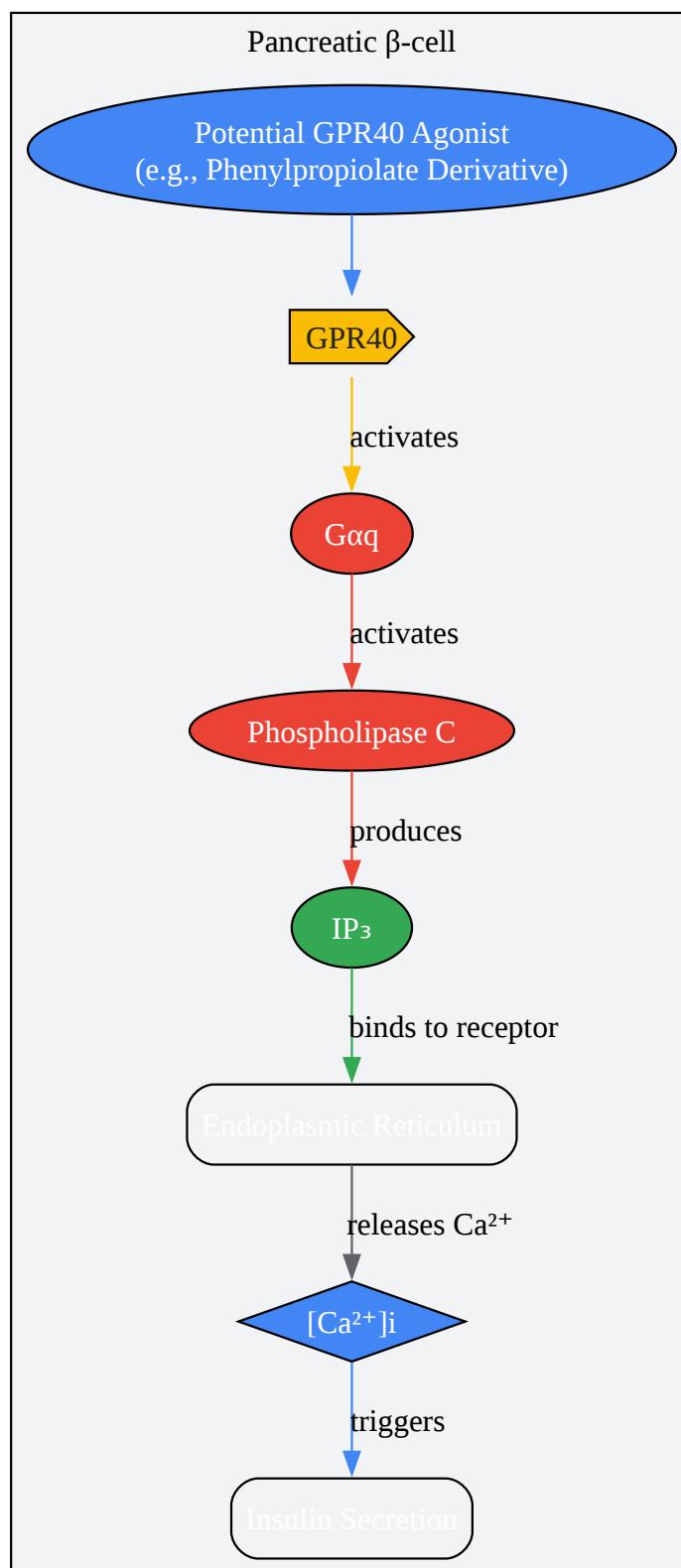
Materials:

- 1-chloro-4-iodobenzene
- Ethyl propiolate
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloro-4-iodobenzene (1 equivalent), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
- Add anhydrous THF as the solvent.
- Add triethylamine (e.g., 2 equivalents) to the mixture.
- Slowly add ethyl propiolate (e.g., 1.2 equivalents) to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **Ethyl 3-(4-chlorophenyl)propiolate**.

[Click to download full resolution via product page](#)


A diagram of the proposed Sonogashira coupling synthesis.

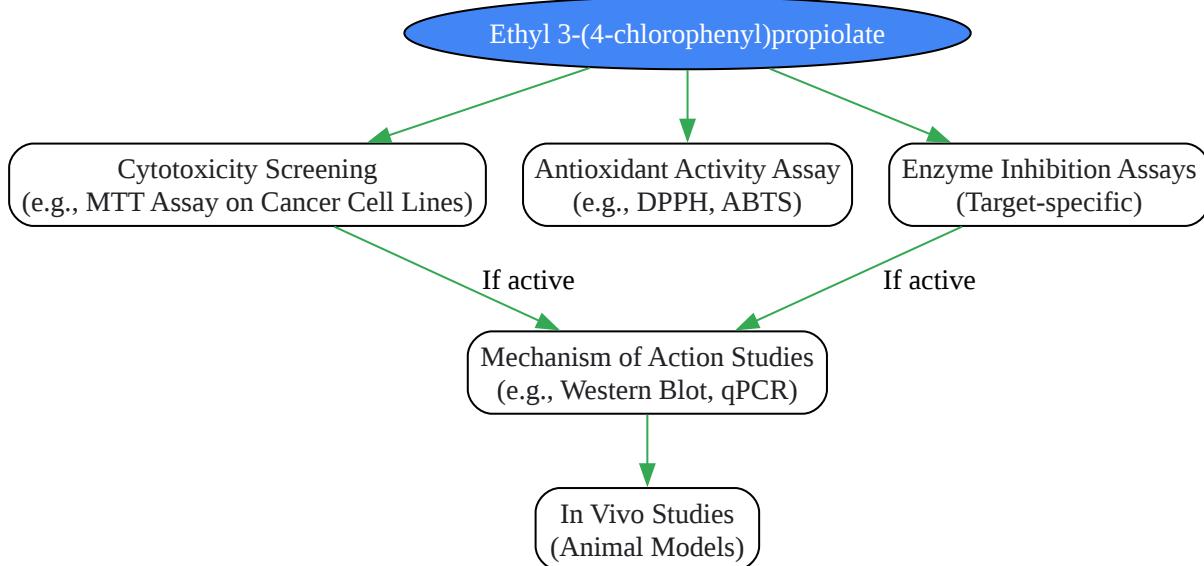
Potential Biological Activities and Signaling Pathways

Direct biological studies on **Ethyl 3-(4-chlorophenyl)propiolate** are not readily available in the scientific literature. However, the biological activities of structurally similar compounds, such as phenylpropiolic acid and phenylpropionic acid derivatives, have been investigated, suggesting potential areas of research for the title compound.

GPR40 Agonism

Phenylpropiolic acid derivatives have been designed and evaluated as novel agonists for G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes. [4] Agonism of GPR40 in pancreatic β -cells potentiates glucose-stimulated insulin secretion. Given its core phenylpropiolate structure, **Ethyl 3-(4-chlorophenyl)propiolate** could be investigated for similar activity.

[Click to download full resolution via product page](#)


Hypothesized GPR40 signaling pathway for a phenylpropionate.

Anticancer and Antioxidant Properties

Derivatives of phenylpropionic acid have been synthesized and evaluated for their potential as anticancer and antioxidant agents.^{[5][6][7]} These studies often explore the cytotoxic effects of these compounds on various cancer cell lines and their ability to scavenge free radicals. The presence of the halogenated phenyl group in **Ethyl 3-(4-chlorophenyl)propiolate** makes it a candidate for similar investigations.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological properties of **Ethyl 3-(4-chlorophenyl)propiolate**, a general experimental workflow is proposed below.

[Click to download full resolution via product page](#)

A general workflow for the biological evaluation of the compound.

Conclusion

Ethyl 3-(4-chlorophenyl)propiolate is a compound with a well-defined chemical structure for which a plausible synthetic route can be proposed based on established organic chemistry

reactions. While direct biological data is currently lacking, the activities of structurally related compounds suggest that it may possess interesting pharmacological properties, particularly in the areas of metabolic disorders and oncology. This guide serves as a starting point for researchers to design and conduct further investigations into the synthesis and biological evaluation of this and similar molecules.

Disclaimer: The experimental protocols and potential biological activities described herein are based on existing knowledge of similar chemical structures and should be considered hypothetical until validated by direct experimental evidence. All laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyl 3-(4-chlorophenyl)propiolate | C11H9ClO2 | CID 641307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - East China Normal University [pure.ecnu.edu.cn:443]
- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis [mdpi.com]
- 7. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of Ethyl 3-(4-chlorophenyl)propiolate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1361243#molecular-weight-and-formula-of-ethyl-3-4-chlorophenyl-propionate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com